Cas no 83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride)

(S)-3-Phenyl-b-alanine Hydrochloride structure
83649-47-2 structure
اسم المنتج:(S)-3-Phenyl-b-alanine Hydrochloride
كاس عدد:83649-47-2
وسط:C9H12ClNO2
ميغاواط:201.650081634521
MDL:MFCD03092945
CID:60593
PubChem ID:24820433

(S)-3-Phenyl-b-alanine Hydrochloride الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
    • L-(+)-3-Amino-3-phenylpropionic acid
    • D-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-D-PHG-(C*CH2)OH HCL
    • (S)-3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HCL
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (S)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • RARECHEM AK PT 0078
    • L-beta-Phenylalanine HCL
    • (S)-3-Phenyl-β-alanine Hydrochloride
    • (S)-3-amino-3-phenylpropionic acid
    • (S)-3-Phenyl-β-alani
    • 3-Amino-3-phenylpropanoic acid
    • DL-3-Amino-3-phenylpropionic Acid
    • S-3-Amino-3-phenyl-propionic acid
    • (S)-beta-phenylalanine
    • Salt&S-3-amino-3-phenylpropionic acid hydrochloride
    • Benzenepropanoic acid, β-amino-, hydrochloride, (S)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βS)- (9CI)
    • (+)-(3S)-3-Amino-3-phenylpropionic acid hydrochloride
    • (-)-3-Amino-3-phenylpropanoic acid hydrochloride
    • AS-12845
    • (S)-(-)-3-AMINO-3-PHENYLPROPIONICACIDHYDROCHLORIDE
    • EN300-70756
    • BCP13904
    • (S)-3-Phenyl- beta -alanine Hydrochloride
    • (S)-beta-Homophenylglycine hydrochloride
    • J-502315
    • (S)-3-Amino-3-Phenylpropanoic Acid HCl
    • DTXSID60647511
    • H-D-Phg-(C#CH2)OH.HCl
    • AKOS016843174
    • SCHEMBL3874351
    • (S)-3-Phenyl-beta-alanine hydrochloride
    • (S)-(-)-3-Amino-3-phenylpropionic acid, HCl
    • (3S)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
    • (S)-3-Phenyl-?-alanine Hydrochloride
    • AMY14913
    • MFCD03092945
    • F12097
    • (3S)-3-amino-3-phenylpropanoic acid hydrochloride
    • 83649-47-2
    • AC-5693
    • (S)-3-Phenyl-b-alanine Hydrochloride
    • MDL: MFCD03092945
    • نواة داخلي: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
    • مفتاح Inchi: ABEBCTCOPRULFS-QRPNPIFTSA-N
    • ابتسامات: [C@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

حساب السمة

  • نوعية دقيقة: 201.05600
  • النظائر كتلة واحدة: 201.056
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 13
  • تدوير ملزمة العد: 3
  • تعقيدات: 153
  • رابطة تساهمية وحدة العد: 2
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 63.3A^2

الخصائص التجريبية

  • اللون / الشكل: Not available
  • كثيف: No data available
  • نقطة انصهار: 179-184 ºC
  • نقطة الغليان: No data available
  • نقطة الوميض: No data available
  • بسا: 63.32000
  • لوغب: 2.66340
  • ضغط البخار: No data available
  • الذوبان: Not available

(S)-3-Phenyl-b-alanine Hydrochloride أمن المعلومات

(S)-3-Phenyl-b-alanine Hydrochloride بيانات الجمارك

  • رمز النظام المنسق:2922499990
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(S)-3-Phenyl-b-alanine Hydrochloride الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-70756-2.5g
(3S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2
2.5g
$20.0 2023-05-29
Chemenu
CM255229-25g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
25g
$467 2023-02-01
TRC
P319420-1g
(S)-3-Phenyl-b-alanine Hydrochloride
83649-47-2
1g
$ 110.00 2023-09-06
Enamine
EN300-70756-0.5g
(3S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2
0.5g
$19.0 2023-05-29
Fluorochem
223342-10g
S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 95%
10g
£103.00 2022-02-28
Chemenu
CM255229-10g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
10g
$240 2023-02-01
abcr
AB259434-5 g
(S)-beta-Homophenylglycine hydrochloride
83649-47-2
5g
€372.90 2023-06-22
Fluorochem
223342-50g
S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 95%
50g
£473.00 2022-02-28
abcr
AB259434-1g
(S)-beta-Homophenylglycine hydrochloride; .
83649-47-2
1g
€151.00 2025-03-19
A2B Chem LLC
AD97199-250mg
(S)-(-)-3-Amino-3-phenylpropionic acid, HCl
83649-47-2 98%(HPLC)
250mg
$32.00 2023-12-30

(S)-3-Phenyl-b-alanine Hydrochloride طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Cinnamic acid ,  5-[[[(3S,5S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-3-pyrrolidinyl]oxy]methyl]-… (polystyrene supported) Solvents: Chloroform ;  6 h, rt
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
2.2 Solvents: Methanol ;  90 atm, 50 °C
المراجع
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Sodium periodate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: N-[(1R,2R)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
المراجع
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Water ,  Atomic chlorine
المراجع
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-[[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-bis(3,… Solvents: Toluene ;  60 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
المراجع
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  -100 °C
1.3 Reagents: Methanol ;  3 h, -100 °C → -78 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
المراجع
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C
1.2 Reagents: Water ;  1 h, -78 °C
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
المراجع
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Cupric acetate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Methyldimethoxysilane ;  30 min, rt
1.3 Reagents: 1,2-Benzisoxazole ;  5 h, rt; rt → 0 °C
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Methanol ;  0 °C; 1 h, rt
المراجع
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry
Guo, Sheng ; et al, Angewandte Chemie, 2020, 59(47), 20841-20845

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
المراجع
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
المراجع
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
1.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
1.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
المراجع
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ;  60 h, -24 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
المراجع
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran
2.1 Reagents: Water ,  Atomic chlorine
المراجع
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
1.2 Solvents: Methanol ;  90 atm, 50 °C
المراجع
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

طريقة الإنتاج 15

رد فعل الشرط
1.1 Solvents: Methanol ;  90 atm, 50 °C
المراجع
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ,  Water
2.1 Reagents: Water ,  Atomic chlorine
المراجع
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  24 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
المراجع
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
المراجع
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
المراجع
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

(S)-3-Phenyl-b-alanine Hydrochloride Raw materials

(S)-3-Phenyl-b-alanine Hydrochloride Preparation Products

(S)-3-Phenyl-b-alanine Hydrochloride الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
A10093
نقاء:99%
كمية:25g
الأسعار ($):353.0